2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-3-propyl-1,3-thiazolidin-4-one 2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-3-propyl-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0895797
InChI: InChI=1S/C19H20N2O2S2/c1-4-11-21-18(22)17(12-16-10-5-13(2)24-16)25-19(21)20-14-6-8-15(23-3)9-7-14/h5-10,12H,4,11H2,1-3H3/b17-12-,20-19?
SMILES: CCCN1C(=O)C(=CC2=CC=C(S2)C)SC1=NC3=CC=C(C=C3)OC
Molecular Formula: C19H20N2O2S2
Molecular Weight: 372.5 g/mol

2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-3-propyl-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC0895797

Molecular Formula: C19H20N2O2S2

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Methoxyphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-3-propyl-1,3-thiazolidin-4-one -

Specification

Molecular Formula C19H20N2O2S2
Molecular Weight 372.5 g/mol
IUPAC Name (5Z)-2-(4-methoxyphenyl)imino-5-[(5-methylthiophen-2-yl)methylidene]-3-propyl-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C19H20N2O2S2/c1-4-11-21-18(22)17(12-16-10-5-13(2)24-16)25-19(21)20-14-6-8-15(23-3)9-7-14/h5-10,12H,4,11H2,1-3H3/b17-12-,20-19?
Standard InChI Key FPGLRERKARMPJL-HDTIWSQQSA-N
Isomeric SMILES CCCN1C(=O)/C(=C/C2=CC=C(S2)C)/SC1=NC3=CC=C(C=C3)OC
SMILES CCCN1C(=O)C(=CC2=CC=C(S2)C)SC1=NC3=CC=C(C=C3)OC
Canonical SMILES CCCN1C(=O)C(=CC2=CC=C(S2)C)SC1=NC3=CC=C(C=C3)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator